![molecular formula C17H15NO3S B2493038 N-({[2,3'-bifuran]-5-yl}methyl)-2-(methylsulfanyl)benzamide CAS No. 2097931-94-5](/img/structure/B2493038.png)
N-({[2,3'-bifuran]-5-yl}methyl)-2-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-({[2,3'-bifuran]-5-yl}methyl)-2-(methylsulfanyl)benzamide" belongs to a class of organic chemicals that include functionalities such as furan rings, a benzamide moiety, and a methylsulfanyl group. This structural composition suggests a compound that might exhibit unique chemical and physical properties, useful for various applications in materials science, pharmaceuticals (excluding drug use and dosage information), and organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including acylation reactions, cyclization, and substitution reactions. For instance, the synthesis of N-substituted benzamides can be achieved through direct acylation reactions followed by specific functional group transformations (Moreno-Fuquen et al., 2019). These methods may provide a foundational approach for synthesizing the compound , emphasizing the need for precise reaction conditions and catalysts to achieve desired selectivity and yield.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including X-ray crystallography, reveals insights into the spatial arrangement, hydrogen bonding, and molecular conformations. Studies on similar compounds have shown that hydrogen bonds can play a crucial role in determining the crystal structure and stability of these compounds (Khan et al., 2012). Understanding these interactions is crucial for predicting the behavior of "this compound" in various environments and applications.
Chemical Reactions and Properties
The presence of both a benzamide and a methylsulfanyl group suggests that the compound could participate in various chemical reactions, such as nucleophilic substitution, addition reactions, and potentially serve as a ligand in coordination chemistry. The reactivity of similar sulfanyl-containing benzamides has been explored in contexts such as catalytic processes and synthesis of biologically active molecules (Yamada et al., 1990).
Scientific Research Applications
Antimicrobial Activities
Several novel compounds, including benzamide derivatives, have been synthesized and evaluated for their antimicrobial properties. A study by Mange et al. (2013) on the synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives found that certain compounds exhibited significant antibacterial and antifungal activities. This suggests the potential of benzamide derivatives, which may share structural similarities with "N-({[2,3'-bifuran]-5-yl}methyl)-2-(methylsulfanyl)benzamide", in antimicrobial research (Mange et al., 2013).
Cardiac Electrophysiological Activity
Compounds structurally related to benzamides have been investigated for their potential in treating cardiac arrhythmias. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating their effectiveness as selective class III agents. This research points to the relevance of benzamide derivatives in developing treatments for cardiac conditions (Morgan et al., 1990).
Colorimetric Sensing
A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives by Younes et al. (2020) revealed their ability to act as colorimetric sensors for fluoride anions. This illustrates the potential utility of benzamide derivatives in the development of sensors and indicators for environmental and analytical applications (Younes et al., 2020).
Electrophoresis Applications
Research into the nonaqueous capillary electrophoresis of related compounds, such as imatinib mesylate and its derivatives, demonstrates the applicability of benzamide derivatives in analytical chemistry, particularly in the quality control of pharmaceuticals (Ye et al., 2012).
Environmental and Synthetic Applications
The copper(II)-catalyzed remote sulfonylation of aminoquinolines, using benzamide derivatives, highlights their role in facilitating environmentally friendly synthetic routes for producing sulfonylated compounds, which are valuable in various chemical industries (Xia et al., 2016).
properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-22-16-5-3-2-4-14(16)17(19)18-10-13-6-7-15(21-13)12-8-9-20-11-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPIJNHCCPKSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

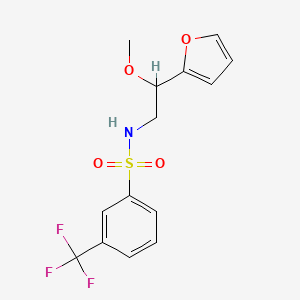
![4-[[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2492959.png)


![N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)
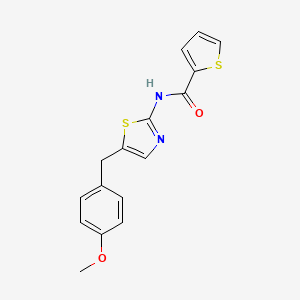
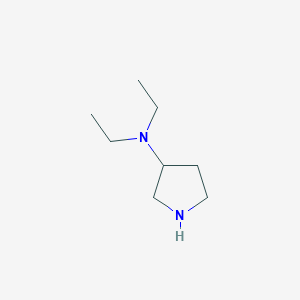
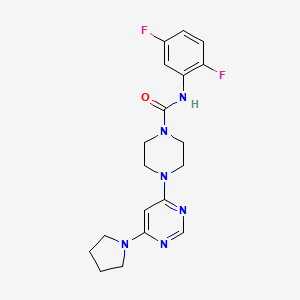
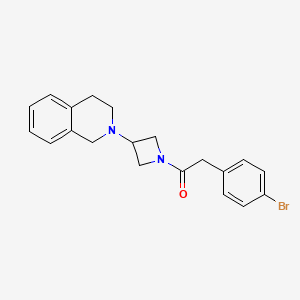

![4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2492972.png)
![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)

